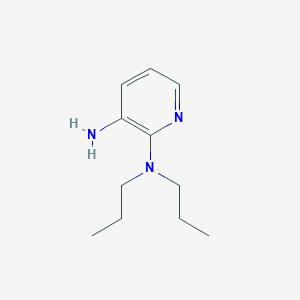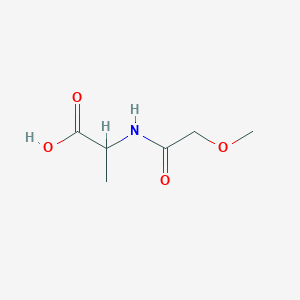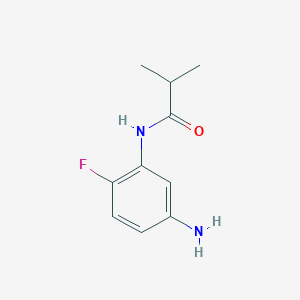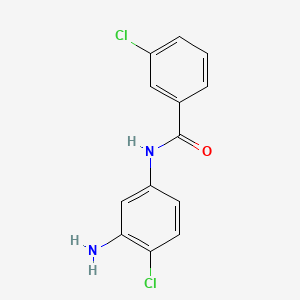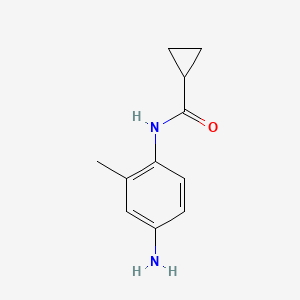
N-(5-氨基-2-甲氧基苯基)四氢-2-呋喃甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Physical And Chemical Properties Analysis
“N-(5-amino-2-methoxyphenyl)oxolane-2-carboxamide” has a molecular weight of 236.27 g/mol. Additional physical and chemical properties such as solubility, melting point, boiling point, and spectral data are not available in the retrieved data.科学研究应用
生物制药研究
在生物制药领域,该化合物在开发新型治疗药物中发挥着至关重要的作用。其独特的结构使其能够与多种生物靶点相互作用,这可以被用来设计具有潜在活性的分子,对抗多种疾病。 研究人员正在探索其在小分子药物合成中的应用,因为它能够与参与疾病通路的蛋白质和酶结合 .
材料科学
在材料科学领域,研究人员研究了该化合物的特性,以创造新型材料。其分子结构有助于开发具有特定特性的新型聚合物或涂层,例如提高耐用性或增强导电性。 它也可以用作有机半导体的先驱 .
生命科学研究
生命科学研究人员研究了该化合物的生物活性,以了解其对细胞过程的影响。它可以用来探测细胞受体的功能,或用作生物分子合成的构建块。 其与氨基酸和蛋白质的相互作用对于理解细胞信号传导和代谢特别重要 .
色谱应用
该化合物在色谱法中具有重要价值,尤其是在设备校准和开发新型分离技术方面。 其独特的化学性质使其能够用作方法开发的参考化合物,有助于提高色谱分离的分辨率和准确性 .
受控环境研究
在受控环境研究中,例如洁净室环境,测试了该化合物在各种条件下的稳定性。这对于生产药物和其他敏感材料至关重要,在这些材料中必须避免污染。 还可以研究其反应性,以了解其在不同环境条件下的行为及其作为安全试剂的潜力 .
未来方向
The future directions for research on “N-(5-amino-2-methoxyphenyl)oxolane-2-carboxamide” could include further exploration of its synthesis, chemical reactions, and potential biological activities. Given the interest in similar compounds for their diverse biological activities , “N-(5-amino-2-methoxyphenyl)oxolane-2-carboxamide” may also hold promise in this regard.
生化分析
Biochemical Properties
N-(5-amino-2-methoxyphenyl)oxolane-2-carboxamide plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes such as histone deacetylases (HDACs) and kinases, which are crucial in regulating gene expression and cellular signaling pathways . The nature of these interactions involves the inhibition of HDAC activity, leading to changes in chromatin structure and gene expression. Additionally, N-(5-amino-2-methoxyphenyl)oxolane-2-carboxamide has been shown to inhibit kinase activity, affecting cellular signaling pathways and potentially leading to antiproliferative effects in cancer cells .
Cellular Effects
N-(5-amino-2-methoxyphenyl)oxolane-2-carboxamide influences various types of cells and cellular processes. In cancer cells, it has been demonstrated to induce apoptosis and inhibit cell proliferation by modulating cell signaling pathways and gene expression . The compound affects cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in metabolic flux and energy production. Furthermore, N-(5-amino-2-methoxyphenyl)oxolane-2-carboxamide has been observed to impact cell signaling pathways, such as the MAPK and PI3K/Akt pathways, which are critical for cell survival and proliferation .
Molecular Mechanism
The molecular mechanism of action of N-(5-amino-2-methoxyphenyl)oxolane-2-carboxamide involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to the active sites of HDACs and kinases, inhibiting their activity and leading to downstream effects on gene expression and cellular signaling . This inhibition results in the accumulation of acetylated histones, leading to changes in chromatin structure and transcriptional activation or repression of target genes. Additionally, N-(5-amino-2-methoxyphenyl)oxolane-2-carboxamide has been shown to modulate the expression of genes involved in cell cycle regulation, apoptosis, and metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-(5-amino-2-methoxyphenyl)oxolane-2-carboxamide have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but its degradation products can influence its long-term effects on cellular function . In vitro studies have shown that prolonged exposure to N-(5-amino-2-methoxyphenyl)oxolane-2-carboxamide can lead to sustained inhibition of HDAC and kinase activity, resulting in long-term changes in gene expression and cellular behavior . In vivo studies have also demonstrated that the compound’s effects on cellular function can persist over extended periods, highlighting its potential for therapeutic applications .
Dosage Effects in Animal Models
The effects of N-(5-amino-2-methoxyphenyl)oxolane-2-carboxamide vary with different dosages in animal models. At low doses, the compound has been shown to exert minimal toxic effects while effectively inhibiting HDAC and kinase activity . At higher doses, N-(5-amino-2-methoxyphenyl)oxolane-2-carboxamide can induce toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a certain dosage is required to achieve significant biochemical and cellular effects. These findings underscore the importance of optimizing dosage regimens to maximize therapeutic efficacy while minimizing adverse effects .
Metabolic Pathways
N-(5-amino-2-methoxyphenyl)oxolane-2-carboxamide is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . The compound has been shown to inhibit key metabolic enzymes, leading to alterations in energy production and metabolic homeostasis . Additionally, N-(5-amino-2-methoxyphenyl)oxolane-2-carboxamide can affect the levels of metabolites involved in cellular signaling and redox balance, further influencing cellular function and behavior .
Transport and Distribution
The transport and distribution of N-(5-amino-2-methoxyphenyl)oxolane-2-carboxamide within cells and tissues are mediated by specific transporters and binding proteins . The compound has been observed to accumulate in certain cellular compartments, such as the nucleus and mitochondria, where it exerts its biochemical effects . The localization and accumulation of N-(5-amino-2-methoxyphenyl)oxolane-2-carboxamide are influenced by its interactions with transporters and binding proteins, which facilitate its uptake and distribution within cells .
Subcellular Localization
N-(5-amino-2-methoxyphenyl)oxolane-2-carboxamide exhibits specific subcellular localization, which is critical for its activity and function . The compound has been found to localize to the nucleus, where it interacts with chromatin and modulates gene expression . Additionally, N-(5-amino-2-methoxyphenyl)oxolane-2-carboxamide can target mitochondria, affecting mitochondrial function and cellular metabolism . The subcellular localization of the compound is directed by targeting signals and post-translational modifications, which ensure its proper distribution within cells .
属性
IUPAC Name |
N-(5-amino-2-methoxyphenyl)oxolane-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3/c1-16-10-5-4-8(13)7-9(10)14-12(15)11-3-2-6-17-11/h4-5,7,11H,2-3,6,13H2,1H3,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWEHALCXGXKVDJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N)NC(=O)C2CCCO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

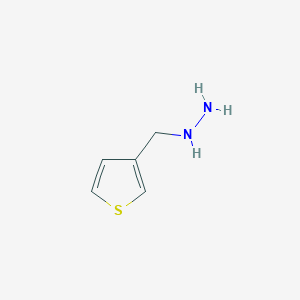
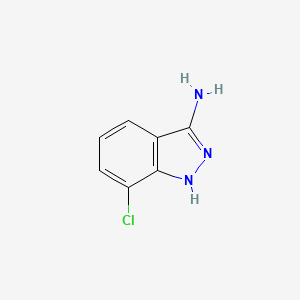
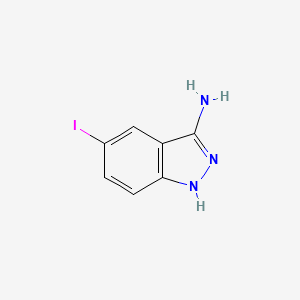

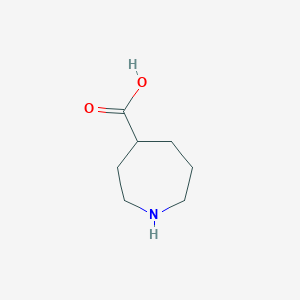
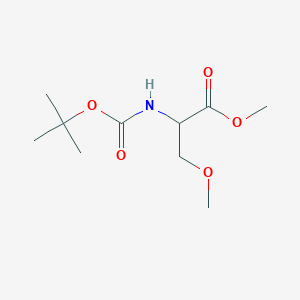
![4-(Piperazin-1-yl)thieno[2,3-d]pyrimidine](/img/structure/B1319786.png)
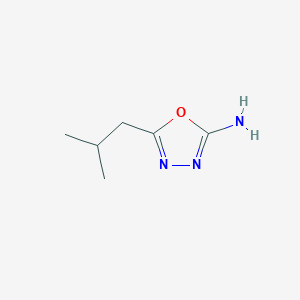
![3-[4-(Dimethylsulfamoyl)phenyl]propanoic acid](/img/structure/B1319790.png)
